

Application Notes and Protocols: Remdesivir Solution Preparation and Storage

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable for its activity against a range of RNA viruses.[1][2] It is a monophosphoramidate prodrug of an adenosine analog.[3] This document provides detailed protocols for the preparation and storage of Remdesivir solutions for research purposes, along with a summary of its physicochemical properties and mechanism of action.

Chemical and Physical Properties

Remdesivir is supplied as a white to off-white or yellow crystalline solid.[1][4]

Property	Value	
Molecular Formula	C27H35N6O8P[5]	
Molecular Weight	602.6 g/mol [5]	
CAS Number	1809249-37-3[6]	
Appearance	White to off-white to yellow crystalline solid[1][4]	

Solubility



Remdesivir is sparingly soluble in aqueous solutions and exhibits higher solubility in organic solvents.[1][7]

Solvent	Solubility	
DMSO	100 mg/mL (165.95 mM)[3]	
Ethanol	25 mg/mL (41.48 mM)[3]	
Methanol	Completely soluble[1]	
Water	Insoluble[3]	
DMSO:PBS (pH 7.2) 1:5 Solution	Approximately 0.16 mg/mL (for GS-441524, the parent nucleoside)[7]	

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve Remdesivir in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[7]

Experimental Protocols

Aseptic technique should be used when preparing solutions for cell-based assays or animal studies.[8]

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

- · Remdesivir lyophilized powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes

Procedure:



- Equilibrate the Remdesivir vial to room temperature before opening.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of Remdesivir. For example, to a 5 mg vial of Remdesivir (MW: 602.58 g/mol), add 829.7 μL of DMSO.
- Vortex briefly to dissolve the powder completely. If necessary, sonicate the solution in a
 water bath for a few minutes to ensure complete dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

- Remdesivir stock solution (e.g., 10 mM in DMSO)
- · Appropriate cell culture medium
- Sterile tubes for dilution

Procedure:

- Thaw an aliquot of the Remdesivir stock solution at room temperature.
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
- Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Reconstitution and Dilution for In Vivo Administration (Adapted from Clinical Protocols)



This protocol is adapted from intravenous administration guidelines and should be optimized for specific animal models and routes of administration.

Materials:

- Remdesivir for injection (lyophilized powder)
- Sterile Water for Injection
- 0.9% Sodium Chloride Injection, USP (Normal Saline)
- Sterile syringes and needles

Procedure:

- Reconstitution:
 - Aseptically add 19 mL of Sterile Water for Injection to a 100 mg vial of Remdesivir lyophilized powder.[9]
 - Immediately shake the vial for 30 seconds.[9]
 - Allow the contents to settle for 2 to 3 minutes to yield a clear solution.
 - The reconstituted solution will have a concentration of 5 mg/mL.[9][10]
- Dilution:
 - The reconstituted solution must be further diluted in 0.9% sodium chloride injection before administration.[8][9]
 - Withdraw the required volume of the reconstituted Remdesivir solution from the vial.
 - Transfer the withdrawn volume into an infusion bag containing 0.9% sodium chloride injection.[8] The final concentration for clinical use is often 1.25 mg/mL.[8]
 - Gently invert the bag 20 times to mix the solution. Do not shake.[8]



Storage and Stability

Proper storage is crucial to maintain the integrity of Remdesivir.

Form	Storage Temperature	Stability
Lyophilized Powder	Below 30°C (86°F)[11] or at -20°C[4]	≥ 4 years at -20°C[7]
Reconstituted Solution (5 mg/mL)	Use immediately for further dilution[8][11]	Total storage before administration should not exceed 4 hours at room temperature or 24 hours at 2°C to 8°C[12]
Diluted Infusion Solution	20°C to 25°C (68°F to 77°F)	24 hours[8]
2°C to 8°C (36°F to 46°F)	48 hours[8]	

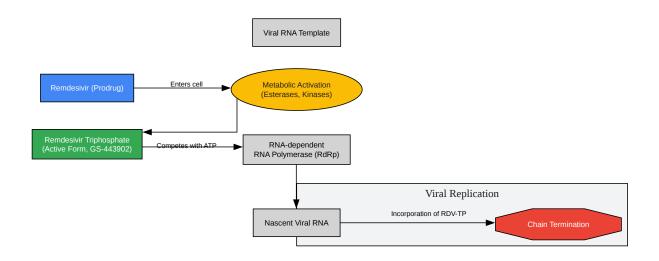
Note: Remdesivir for injection contains no preservative; therefore, any unused portion of a single-dose vial should be discarded after a diluted solution is prepared.[8][11]

Mechanism of Action

Remdesivir is a prodrug that is metabolized within cells to its active form, an adenosine triphosphate (ATP) analog (GS-443902).[13][14] This active metabolite acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[2][15] GS-443902 competes with the natural ATP substrate for incorporation into nascent viral RNA chains.[13] Once incorporated, it leads to delayed chain termination, thereby disrupting the synthesis of viral RNA.[14][16]

Mechanism of Action Diagram





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Caption: Mechanism of action of Remdesivir.

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